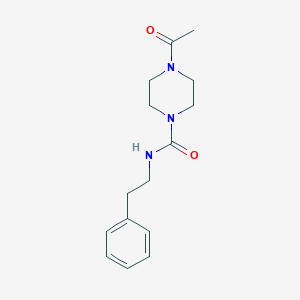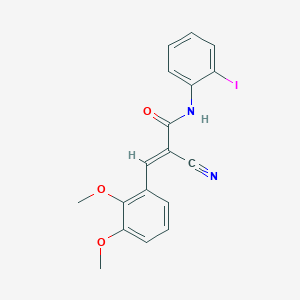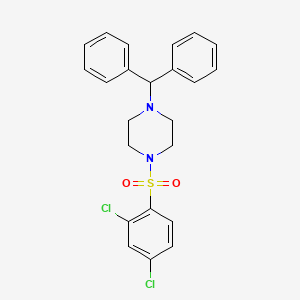
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. PAC is a member of the piperazine family of compounds and has a unique structure that makes it an interesting molecule for further study.
科学研究应用
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been studied for its potential use in the development of new drugs for a variety of medical conditions. It has been shown to have activity against cancer cells, as well as antifungal and antibacterial properties. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been studied as a potential treatment for depression and anxiety disorders.
作用机制
The mechanism of action of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme histone deacetylase. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to bind to the serotonin transporter, which may be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have antifungal and antibacterial properties. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to have antidepressant effects and to reduce anxiety in animal models. Additionally, it has been shown to have analgesic effects, reducing pain in animal models.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide in lab experiments is its unique structure, which may make it an interesting molecule for further study. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to have a number of potential therapeutic uses, which may make it an attractive target for drug development. However, one limitation of using 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide. One area of interest is its potential use in the development of new cancer treatments. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been shown to have activity against a variety of cancer cell lines, and further research may help to identify the most promising applications for this compound. Additionally, 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide may be useful in the development of new antidepressant and anxiolytic drugs. Further research is needed to fully understand the mechanism of action of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide and to identify the most promising therapeutic applications for this compound.
合成方法
The synthesis method of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide involves the reaction of 1-benzylpiperazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ethyl chloroformate and triethylamine to form 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide. The yield of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.
属性
IUPAC Name |
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-13(19)17-9-11-18(12-10-17)15(20)16-8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZXVMPHESNZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)


![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)